1,2-Butanediol, 4-amino-, hydrochloride
Description
Contextualization within Amino Alcohol Chemical Space
Amino alcohols are a class of organic compounds that contain both an amine (-NH₂) and a hydroxyl (-OH) functional group. This dual functionality imparts a unique combination of physical and chemical properties, making them highly versatile in chemical synthesis. um.edu.mytaylorandfrancis.com They are fundamental structural motifs found in a vast array of naturally occurring and synthetic compounds with significant biological activity, including alkaloids, antibiotics, and β-blockers. researchgate.netnih.govresearchgate.net
1,2-Butanediol (B146104), 4-amino-, hydrochloride, with its primary amine and two hydroxyl groups on a butane (B89635) backbone, is a distinct entity within this chemical space. The presence of a vicinal diol (two hydroxyl groups on adjacent carbons) further enhances its utility. Enantiomerically pure amino alcohols are particularly sought after as building blocks for the synthesis of complex natural products and pharmaceutical agents. um.edu.my Their ability to serve as precursors for other functional groups and as chiral ligands in asymmetric catalysis underscores their importance in modern organic chemistry. um.edu.mynih.gov The hydrochloride salt form of 4-amino-1,2-butanediol enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.
Below is a data table summarizing the key chemical properties of the parent compound, 4-amino-1,2-butanediol.
| Property | Value |
| IUPAC Name | 4-aminobutane-1,2-diol |
| CAS Number | 83430-32-4 |
| Molecular Formula | C₄H₁₁NO₂ |
| Molecular Weight | 105.14 g/mol |
| Physical Form | Solid |
This data is compiled from publicly available chemical databases. sigmaaldrich.comsigmaaldrich.com
Significance as a Bifunctional Organic Molecule in Synthetic Chemistry
A bifunctional molecule is an organic compound that contains two different functional groups. bowen.edu.ng This characteristic is highly prized in organic synthesis because it allows for sequential or selective reactions, enabling the construction of complex molecular architectures from simpler starting materials. bowen.edu.ngamerigoscientific.com 1,2-Butanediol, 4-amino-, hydrochloride exemplifies this principle, possessing both nucleophilic amine and hydroxyl groups.
The differential reactivity of the amine and hydroxyl groups can be exploited by chemists. For instance, the more nucleophilic amine group can be selectively reacted under certain conditions while leaving the hydroxyl groups intact for subsequent transformations. Conversely, the hydroxyl groups can be protected, allowing for reactions at the amine terminus, followed by deprotection and further functionalization of the diol. This strategic manipulation makes the compound a valuable "building block." nih.govresearchgate.net
In medicinal chemistry, bifunctional building blocks are essential for creating libraries of novel compounds for drug discovery. amerigoscientific.comnih.gov The structural motif of an amino group separated from a diol by a flexible alkyl chain, as seen in this compound, is a pharmacophore found in various biologically active molecules. nih.gov Its utility lies in its capacity to introduce key hydrogen bonding features (from the -OH and -NH₂ groups) into a target molecule, which is often crucial for binding to biological targets like enzymes and receptors.
Stereoisomeric Considerations and Importance in Research
The concept of stereochemistry is of paramount importance in chemistry and pharmacology. longdom.org Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. biomedgrid.com this compound possesses a chiral center at the second carbon atom (the carbon bearing a hydroxyl group and attached to the aminopropyl chain), meaning it can exist as a pair of non-superimposable mirror images called enantiomers (R- and S-isomers).
The different spatial arrangements of enantiomers can lead to significantly different interactions with other chiral molecules, such as biological receptors and enzymes. nih.gov Consequently, the two enantiomers of a chiral drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicities. nih.govijpsjournal.com One enantiomer might be therapeutically active, while the other could be inactive or even harmful. biomedgrid.com This principle has driven a major shift in the pharmaceutical industry towards the development of single-enantiomer drugs to improve efficacy and safety profiles. nih.govnih.gov
Therefore, in any research involving this compound as a precursor for a biologically active compound, controlling the stereochemistry is critical. nih.gov The synthesis of stereochemically pure forms of this building block, either through asymmetric synthesis or by resolution of a racemic mixture, is a crucial step. nih.govresearchgate.net The use of a single, well-defined stereoisomer ensures that the resulting target molecules have a consistent and predictable biological effect, which is a fundamental requirement for the development of new therapeutic agents. ijpsjournal.com The absolute configuration of the chiral center in amino alcohol derivatives has been shown to be essential for potent immunosuppressive activity in other compounds, highlighting the critical nature of stereoisomerism in this chemical class. nih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-aminobutane-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c5-2-1-4(7)3-6;/h4,6-7H,1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZGKLVLGVETGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70831924 | |
| Record name | 4-Aminobutane-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70831924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87681-47-8 | |
| Record name | 4-Aminobutane-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70831924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobutane-1,2-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 4 Amino 1,2 Butanediol and Its Derivatives
Chemo- and Enantioselective Synthesis Approaches for Chiral Forms
The synthesis of chiral 1,2-amino alcohols is a well-established field, with numerous methods developed to control the stereochemistry of the resulting products. These methods are highly relevant to the synthesis of specific enantiomers of 4-amino-1,2-butanediol.
One prominent approach involves the asymmetric hydrogenation of α-amino ketones. This method has been shown to be highly efficient for producing chiral 1,2-amino alcohols with excellent enantioselectivities, sometimes reaching up to 99.9% enantiomeric excess (ee). researchgate.net Chiral spiro iridium catalysts are often employed in these reactions, demonstrating high turnover numbers. researchgate.net For the synthesis of a chiral form of 4-amino-1,2-butanediol, a suitable N-protected α-amino ketone precursor would be required.
Another powerful strategy is the enantioselective addition of organometallic reagents to aldehydes. Chiral ligands can be used to direct the stereochemical outcome of the reaction. For instance, chiral amino alcohol-based ligands have been successfully used to promote the highly enantioselective addition of terminal conjugated diynes to a variety of aldehydes. nih.gov This principle can be adapted for the synthesis of chiral diols and, by extension, amino diols.
Organocatalysis also offers a versatile platform for the enantioselective synthesis of chiral diols and amino alcohols. nih.gov Chiral diol-based scaffolds, such as those derived from BINOL and tartaric acid, can create a chiral environment that influences the stereochemical course of a reaction. nih.gov These catalysts can activate substrates through non-covalent interactions, such as hydrogen bonding, to achieve high levels of enantioselectivity. nih.gov
Multi-step Organic Synthesis Pathways (e.g., utilizing protecting groups and specific reagents)
The synthesis of 4-amino-1,2-butanediol often necessitates a multi-step approach due to the need to selectively manipulate its multiple functional groups. The use of protecting groups is a cornerstone of such synthetic strategies, allowing for the temporary masking of reactive sites to prevent unwanted side reactions.
A general multi-step synthesis could start from a readily available chiral precursor, such as a derivative of malic acid or tartaric acid, to install the 1,2-diol functionality with the desired stereochemistry. The amino group can then be introduced through various methods, such as the reduction of a nitrile or an azide, or through a Gabriel synthesis.
The choice of protecting groups is crucial. For the amino group, common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are stable under a range of reaction conditions but can be removed selectively. For the hydroxyl groups, silyl (B83357) ethers (e.g., TBDMS) or acetals can be employed. The orthogonal nature of these protecting groups allows for their sequential removal, enabling the selective modification of different parts of the molecule.
Utility as an Intermediate in Complex Molecule Construction (e.g., biomolecule synthesis, such as hypusine)
The structural features of 4-amino-1,2-butanediol make it a valuable intermediate in the synthesis of more complex molecules, including biologically active compounds.
A notable example is its potential role in the synthesis of hypusine, an unusual amino acid that is essential for the function of the eukaryotic translation initiation factor 5A (eIF-5A). nih.govwikipedia.org Hypusine is formed by the post-translational modification of a specific lysine (B10760008) residue in the eIF-5A precursor. nih.govwikipedia.org The first step of this modification involves the transfer of a 4-aminobutyl moiety from spermidine (B129725) to the lysine residue, a reaction catalyzed by deoxyhypusine (B1670255) synthase. nih.govresearchgate.net The resulting deoxyhypusine is then hydroxylated to form hypusine. nih.govresearchgate.net The 4-amino-2-hydroxybutyl side chain of hypusine is structurally very similar to 4-amino-1,2-butanediol, suggesting that the latter could serve as a synthetic precursor or a model compound for studying the biosynthesis and function of hypusine.
The amino diol motif is also present in a variety of natural products and pharmaceuticals. Therefore, 4-amino-1,2-butanediol can serve as a versatile building block for the synthesis of these complex targets.
Catalytic Transformations for Analogous Amino Diol Scaffolds
Catalytic methods are instrumental in the synthesis of amino diol scaffolds and their analogs. These transformations can offer efficient and selective ways to construct and modify these important structural motifs.
Bifunctional catalysts, which possess both a Lewis or Brønsted basic site and a hydrogen-bonding site on a chiral scaffold, have been shown to be effective in a variety of asymmetric organic transformations. mdpi.com These catalysts can activate both the nucleophile and the electrophile, leading to high reaction rates and excellent stereoselectivity. mdpi.com Such catalytic systems could be applied to the synthesis of 4-amino-1,2-butanediol analogs with diverse substitution patterns.
Recent advances in photoredox catalysis have opened up new avenues for the synthesis of complex organic molecules. For instance, visible light-mediated reactions have been developed for the selective synthesis of β-amino sulfide (B99878) scaffolds, where N-iodosuccinimide plays a dual role as both a reactant and an amine activator. acs.org This type of catalytic strategy could potentially be adapted for the synthesis of amino diol derivatives.
Furthermore, bioorthogonal catalysis, which involves the use of catalysts that can function in a biological environment, is a rapidly developing field. nih.gov While not directly applied to the synthesis of 4-amino-1,2-butanediol, the principles of designing catalyst scaffolds that are compatible with biological systems could inform the development of novel synthetic routes to this and related molecules. nih.gov
Exploration of Renewable Feedstocks and Sustainable Synthesis Approaches for Butanediol (B1596017) Derivatives
The increasing demand for sustainable chemical processes has spurred research into the use of renewable feedstocks for the production of bulk and fine chemicals. Butanediols are a prime example of platform chemicals that can be produced from biomass.
Microbial fermentation has emerged as a promising route for the synthesis of butanediols, such as 2,3-butanediol (B46004) and 1,4-butanediol (B3395766), from renewable resources like sugars, glycerol, and lignocellulosic biomass. taylorfrancis.comed.ac.ukresearchgate.net For instance, engineered strains of Escherichia coli have been developed to produce 1,4-butanediol from carbohydrate feedstocks. ed.ac.uk Similarly, fermentation processes using various microorganisms have been optimized for the production of 2,3-butanediol from a range of renewable feedstocks. taylorfrancis.comresearchgate.net
While the direct biosynthesis of 4-amino-1,2-butanediol has not been reported, the successful production of other butanediol isomers from renewable resources suggests that a similar bio-based approach could be developed for this compound. This could involve the engineering of metabolic pathways in microorganisms to convert sugars or other biomass-derived feedstocks into the desired product.
In addition to fermentation, chemo-catalytic conversion of biomass-derived platform chemicals, such as succinic acid and furfural, can also be used to produce butanediols. researchgate.net These bio-based methods offer a more sustainable alternative to traditional petrochemical routes and are likely to become increasingly important in the future. researchgate.net
Data Tables
Table 1: Synthetic Approaches for Chiral Amino Alcohols
| Method | Key Features | Potential Application to 4-Amino-1,2-Butanediol |
| Asymmetric Hydrogenation | High enantioselectivity (up to 99.9% ee) using chiral catalysts (e. g. , Iridium-based). researchgate.net | Synthesis of specific enantiomers from an α-amino ketone precursor. |
| Enantioselective Addition | Use of chiral ligands to direct stereochemistry in additions to aldehydes. nih.gov | Construction of the chiral 1,2-diol moiety. |
| Organocatalysis | Chiral diol-based catalysts create a chiral environment for the reaction. nih.gov | Enantioselective synthesis through non-covalent catalysis. |
Table 2: Protecting Groups in Multi-Step Synthesis
| Functional Group | Protecting Group | Deprotection Conditions |
| Amino | Boc (tert-butyloxycarbonyl) | Acidic conditions (e. g. , TFA) |
| Amino | Cbz (benzyloxycarbonyl) | Hydrogenolysis (H2, Pd/C) |
| Hydroxyl | TBDMS (tert-butyldimethylsilyl) | Fluoride source (e. g. , TBAF) |
| Hydroxyl | Acetal | Acidic hydrolysis |
Table 3: Renewable Feedstocks for Butanediol Production
| Butanediol Isomer | Feedstock | Production Method |
| 1,4-Butanediol | Carbohydrates | Microbial fermentation (engineered E. coli). ed.ac.uk |
| 2,3-Butanediol | Sugars, glycerol, lignocellulose | Microbial fermentation. taylorfrancis.comresearchgate.net |
| 1,4-Butanediol | Succinic acid, furfural | Chemo-catalytic conversion. researchgate.net |
Advanced Analytical Techniques for Characterization and Purity Assessment in Research
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and purity assessment of chemical compounds. For "1,2-Butanediol, 4-amino-, hydrochloride," MS provides definitive molecular weight confirmation and yields valuable structural information through the analysis of its fragmentation patterns.
Molecular Confirmation
The molecular formula for 1,2-Butanediol (B146104), 4-amino-, hydrochloride is C4H12ClNO2, corresponding to a molecular weight of approximately 141.60 g/mol . nih.gov In analytical practice, particularly with soft ionization techniques like electrospray ionization (ESI), the analysis focuses on the free base, 4-amino-1,2-butanediol (C4H11NO2), which has a monoisotopic mass of 105.07898 Da. uni.lu
ESI is well-suited for polar, thermally labile molecules such as amino alcohols. nih.govlibretexts.org In positive-ion mode, the analyte is typically observed as a protonated molecule, [M+H]+. For 4-amino-1,2-butanediol, this corresponds to a mass-to-charge ratio (m/z) of 106.08626. uni.lu The high-resolution mass measurement of this ion allows for the unambiguous confirmation of the elemental composition. Beyond the protonated molecule, adducts with other cations, such as sodium ([M+Na]+) or potassium ([M+K]+), are commonly observed and further corroborate the molecular weight of the parent compound. uni.lu
Predicted mass spectrometry data for the parent compound, 4-amino-1,2-butanediol, highlights the expected ionic species in an ESI-MS analysis.
Table 1: Predicted m/z for Adducts of 4-amino-1,2-butanediol uni.lu
| Adduct Type | Chemical Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₄H₁₁NO₂ + H]⁺ | 106.08626 |
| [M+Na]⁺ | [C₄H₁₁NO₂ + Na]⁺ | 128.06820 |
| [M+K]⁺ | [C₄H₁₁NO₂ + K]⁺ | 144.04214 |
| [M+NH₄]⁺ | [C₄H₁₁NO₂ + NH₄]⁺ | 123.11280 |
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the precursor ion (e.g., [M+H]+), providing insight into the compound's structure. The fragmentation of 4-amino-1,2-butanediol is governed by the presence of its key functional groups: a primary amine and two hydroxyl groups (one primary, one secondary).
The primary fragmentation pathways for amino alcohols include:
Alpha-Cleavage: This is a dominant fragmentation mechanism for aliphatic amines and alcohols. libretexts.orglibretexts.org Cleavage of the carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen) results in the formation of a stable, resonance-stabilized cation. For this molecule, alpha-cleavage can occur adjacent to the amine or either of the alcohol functionalities.
Loss of Small Neutral Molecules: The elimination of stable, neutral molecules like water (H₂O) from the hydroxyl groups or ammonia (B1221849) (NH₃) from the amine group is a common fragmentation route. libretexts.orgnih.gov The loss of water from the protonated molecule is a particularly favored pathway, leading to the formation of a dehydrated ion [M+H-H₂O]⁺, which is predicted to appear at an m/z of 88.076240. uni.lu
These predictable fragmentation patterns serve as a structural fingerprint, allowing for detailed characterization.
Table 2: Predicted Fragmentation Pathways for Protonated 4-amino-1,2-butanediol ([M+H]⁺, m/z 106.086)
| Fragmentation Pathway | Neutral Loss | Predicted Fragment m/z | Notes |
|---|---|---|---|
| Dehydration | H₂O | 88.076 | Common fragmentation for alcohols, resulting from the loss of a water molecule. uni.lunih.gov |
| Alpha-cleavage (at C₂-C₃) | C₂H₅O | 61.060 | Cleavage of the bond between the carbon bearing the secondary alcohol and the adjacent methylene (B1212753) group. |
| Alpha-cleavage (at C₃-C₄) | CH₄O₂ | 60.081 | Cleavage of the bond between the two methylene groups. |
| Alpha-cleavage (at C₁-C₂) | CH₂OH | 75.081 | Cleavage adjacent to the primary alcohol, leading to the loss of a hydroxymethyl radical. |
The use of mass spectrometry is also critical for purity assessment. By screening a sample for ions with m/z values corresponding to potential impurities, starting materials, or by-products from the synthesis, a highly sensitive and specific purity profile can be established.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Chiral Building Block in Asymmetric Synthetic Transformations
Chirality is a critical factor in the efficacy and safety of many pharmaceuticals and bioactive molecules. The synthesis of single-enantiomer compounds is therefore a cornerstone of modern chemistry. Chiral building blocks—enantiomerically pure compounds incorporated into a larger molecule—are essential tools in this endeavor. nih.gov 4-Amino-1,2-butanediol, particularly in its enantiomerically pure forms ((R)- or (S)-), is a prime example of such a building block.
In asymmetric synthesis, chiral auxiliaries are temporarily attached to a prochiral substrate to direct a chemical reaction, leading to the preferential formation of one enantiomer over the other. wikipedia.orgsigmaaldrich.com The stereogenic center(s) of the auxiliary create a chiral environment that biases the approach of reagents. wikipedia.org While specific examples detailing the use of 4-amino-1,2-butanediol as a chiral auxiliary are not prevalent in readily available literature, its structural motifs are common in well-established auxiliaries. For instance, chiral amino alcohols are foundational to Evans oxazolidinones and Enders' SAMP/RAMP hydrazones, which are widely used in stereoselective alkylation, aldol, and Michael addition reactions. nih.govwikipedia.org
The dual functionality of the amino and hydroxyl groups in 4-amino-1,2-butanediol allows it to be incorporated into synthetic targets to introduce multiple, stereochemically defined functional groups. This is particularly valuable in the synthesis of complex natural products and pharmaceuticals where precise control over stereochemistry is paramount. For example, chiral amino alcohols are key intermediates in the synthesis of α-amino acids, β-amino alcohols, and other structures of significant biological interest. mdpi.com The presence of both a 1,2-diol and an amino group provides multiple points for synthetic elaboration, enabling the construction of intricate molecular architectures.
| Transformation Type | Chiral Auxiliary/Building Block Type | Typical Reaction | Stereochemical Outcome |
|---|---|---|---|
| Asymmetric Alkylation | Oxazolidinone (derived from amino alcohols) | Enolate alkylation | High diastereoselectivity |
| Asymmetric Aldol Reaction | Chiral Hydrazone (e.g., SAMP/RAMP) | Metalated hydrazone addition to aldehydes | High enantiomeric excess |
| Asymmetric Mannich Reaction | Chiral Ligand-Metal Complex | Addition of enolates to imines | Enantioenriched γ-butenolides bearing an amine |
Precursor for Advanced Organic Scaffolds in Medicinal Chemistry Research
In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The development of libraries of compounds based on a common scaffold is a key strategy in drug discovery for identifying new bioactive agents. beilstein-journals.orgresearchgate.net Aminodiol scaffolds are particularly valuable due to their functional group diversity, allowing for the creation of a wide range of derivatives. nih.gov
Research has demonstrated the use of orthogonally protected aminodiols for the solid-phase synthesis of large combinatorial libraries. nih.gov In this approach, the aminodiol is anchored to a resin, and its different functional groups (amine and hydroxyls) are selectively modified with a variety of reagents like carboxylic acids, sulfonyl chlorides, and isocyanates. This methodology allows for the rapid generation of thousands of distinct compounds, which can then be screened for biological activity. nih.gov The 4-amino-1,2-butanediol structure is an ideal starting point for such scaffolds, offering three points of diversification for creating complex and varied molecular shapes.
The structural motifs present in 4-amino-1,2-butanediol are found in numerous bioactive molecules. For instance, the amino alcohol substructure is a key pharmacophore in many therapeutic agents. By using this compound as a precursor, medicinal chemists can synthesize novel analogs of existing drugs or explore entirely new chemical space. nih.govmdpi.com Its integration into scaffolds for antiviral nucleoside analogues or inhibitors of specific enzymes like fatty acid binding proteins highlights the potential of this versatile precursor. nih.govacs.org
Integration into Polymer Chemistry Research for Functional Materials
Poly(β-amino ester)s (PBAEs) are a class of biodegradable and pH-responsive polymers that have garnered significant attention for their use as non-viral vectors for gene delivery. nih.govnih.gov These polymers are typically synthesized via the Michael addition of a primary or secondary amine to a diacrylate. frontiersin.org
A close structural analog, 4-amino-1-butanol (B41920), is frequently used as the amine-containing monomer in the synthesis of certain PBAEs. researchgate.netnih.gov The reaction of 4-amino-1-butanol with a monomer like 1,4-butanediol (B3395766) diacrylate results in a linear polymer with repeating ester and tertiary amine functionalities. nih.govfrontiersin.org The tertiary amines in the polymer backbone become protonated at endosomal pH, leading to endosomal swelling and escape, which facilitates the release of the nucleic acid payload into the cytoplasm. The ester linkages are hydrolytically degradable, ensuring the polymer breaks down into smaller, non-toxic components. nih.gov
By substituting 4-amino-1-butanol with 4-amino-1,2-butanediol, researchers can synthesize novel PBAEs with pendant hydroxyl groups along the polymer chain. These hydroxyl groups can serve several purposes:
Increased Hydrophilicity: Enhancing the water solubility and biocompatibility of the polymer.
Post-Polymerization Modification: Providing reactive sites for attaching targeting ligands, imaging agents, or other functional molecules.
Modified Degradation Profile: Potentially altering the rate of hydrolytic degradation of the ester backbone.
This ability to create functional polymers with tunable properties makes 4-amino-1,2-butanediol a valuable monomer in the development of advanced biomaterials for drug delivery and tissue engineering. mdpi.combenasque.org
| Monomer Type | Example Compound | Function in Polymer |
|---|---|---|
| Diacrylate | 1,4-Butanediol diacrylate | Forms the ester-containing backbone |
| Amine (Primary) | 4-Amino-1-butanol | Provides pH-responsive tertiary amines in the backbone |
| Amine (with Diol) | 4-Amino-1,2-butanediol | Provides pH-responsive amines and pendant hydroxyl groups for functionalization |
| End-capping Agent | 1-(3-aminopropyl)-4-methylpiperazine | Controls molecular weight and modifies polymer end-groups |
Development of Novel Reagents and Catalysts Utilizing Its Unique Structure
The development of chiral ligands is central to the field of asymmetric catalysis, where small amounts of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. nih.govsigmaaldrich.com The effectiveness of a catalyst often depends on the precise three-dimensional arrangement of the ligand around the metal center. Chiral amino alcohols and their derivatives are a prominent class of ligands because they can coordinate to metal centers through both the nitrogen and oxygen atoms, forming stable chelate rings that create a well-defined chiral environment. mdpi.com
The structure of 4-amino-1,2-butanediol makes it an attractive candidate for the development of new chiral ligands. It can potentially act as a bidentate (N,O) or tridentate (N,O,O) ligand. This versatility allows for the fine-tuning of the electronic and steric properties of the resulting metal catalyst. For example, coordination of this aminodiol to transition metals like rhodium, iridium, or palladium could yield catalysts for asymmetric hydrogenation, transfer hydrogenation, or allylic substitution reactions. nih.gov
While the direct application of 4-amino-1,2-butanediol in established, named catalysts is not widely documented, its core structure is representative of the types of small, functionalized molecules used to build more complex ligand systems. Amino acids, which share the chiral amine feature, are frequently used as starting materials for synthesizing novel catalysts and ligands. researchgate.net The synthetic accessibility and inherent chirality of 4-amino-1,2-butanediol provide a foundation for creating new catalytic systems tailored for specific asymmetric transformations, contributing to the ever-expanding toolkit of synthetic organic chemistry.
Research on Biological Pathways and Metabolic Engineering of Butanediols
Biosynthesis of Related Butanediol (B1596017) Scaffolds in Engineered Microorganisms
The microbial production of butanediols, such as 1,3-butanediol, 1,4-butanediol (B3395766), and 2,3-butanediol (B46004), has garnered significant interest as a sustainable alternative to petroleum-based chemical synthesis. Metabolic engineering has been instrumental in developing microbial cell factories capable of producing these platform chemicals from renewable resources.
Escherichia coli and Saccharomyces cerevisiae are the most common host organisms for the metabolic engineering of butanediol production due to their well-characterized genetics and physiology, and their robustness in industrial fermentation processes.
In E. coli, various butanediol isomers have been successfully produced. For instance, engineered E. coli has been used to produce (R)-1,3-butanediol with a high yield. This was achieved through a combination of strategies including the screening of key pathway enzymes and optimizing fermentation conditions. Similarly, de novo biosynthetic pathways have been constructed in E. coli for the production of 1,4-butanediol from sugars like D-xylose.
Saccharomyces cerevisiae, a non-pathogenic yeast, is another favored host for butanediol production. It has been engineered to produce 2,3-butanediol at high titers and yields. A key strategy involves inactivating pyruvate (B1213749) decarboxylases to redirect carbon flux away from ethanol (B145695) production and towards the 2,3-butanediol biosynthetic pathway. Through such modifications, engineered yeast strains have been developed that can produce enantiopure (2R,3R)-butanediol.
The table below summarizes some of the engineered microbial strains used for the production of different butanediol isomers.
The construction of efficient biosynthetic pathways is central to the microbial production of butanediols. This often involves the heterologous expression of enzymes to create novel metabolic routes in the host organism.
For the production of 2,3-butanediol, the typical pathway starts from pyruvate and involves three key enzymes:
α-Acetolactate synthase (ALS) : Condenses two molecules of pyruvate to form α-acetolactate.
α-Acetolactate decarboxylase (ALDC) : Decarboxylates α-acetolactate to acetoin (B143602).
Butanediol dehydrogenase (BDH) , also known as acetoin reductase (AR): Reduces acetoin to 2,3-butanediol.
Researchers have explored shortened, two-enzyme pathways for 2,3-butanediol production in E. coli by leveraging the spontaneous oxidative decarboxylation of α-acetolactate to diacetyl in the presence of oxygen, followed by the reduction of diacetyl to acetoin and then to 2,3-butanediol by a single reductase enzyme.
In the case of 1,4-butanediol, one biosynthetic pathway proceeds through the tricarboxylic acid (TCA) cycle intermediate succinyl-CoA. This is converted to 1,4-butanediol via a series of enzymatic reactions involving enzymes such as 4-hydroxybutyrate dehydrogenase.
The table below lists key enzymes and their roles in various butanediol biosynthetic pathways.
A key goal of metabolic engineering is to utilize low-cost, renewable feedstocks for chemical production. Lignocellulosic biomass, which is rich in sugars like glucose and xylose, is an abundant and sustainable feedstock. Engineered microorganisms, such as Zymomonas mobilis, have been developed to produce 2,3-butanediol from sugars derived from lignocellulosic biomass.
Amino acids, which can be derived from protein-rich waste streams, represent another promising feedstock. A metabolic platform has been devised to produce C3-C5 diols, including 1,4-butanediol, from the catabolism of charged amino acids. pnas.org This strategy combines the natural catabolism of amino acids with a diol formation pathway. For example, 1,4-butanediol can be produced from glutamate. pnas.org This approach expands the range of feedstocks available for biorefining. pnas.org
Investigation of Molecular Interactions with Biological Macromolecules and Enzymes
A study on the production of 1-hydroxy-2-butanone from 1,2-butanediol (B146104) utilized various dehydrogenases. mdpi.com It was found that butanediol dehydrogenases (BDH) from Serratia sp. could efficiently catalyze the oxidation of 1,2-butanediol. mdpi.com This indicates a specific molecular recognition and interaction between the 1,2-diol structure and the active site of the BDH enzyme. The enzyme's ability to act on 1,2-butanediol suggests that the substrate fits within the catalytic pocket in a manner that allows for the transfer of a hydride ion to a cofactor, such as NAD+. The presence of the vicinal diol is crucial for this interaction. The introduction of a 4-amino group and its protonation in the hydrochloride form would likely alter the molecule's polarity, size, and charge distribution, which would in turn affect its binding affinity and orientation within an enzyme's active site. However, without experimental data, the precise nature of these altered interactions remains speculative.
Chemical Biology Applications: Elucidating Roles as Intermediates in Biosynthetic Pathways
There is no direct evidence in the reviewed literature of "1,2-Butanediol, 4-amino-, hydrochloride" acting as an intermediate in known biosynthetic pathways. However, the biosynthesis of a structurally similar molecule, (2S)-4-amino-2-hydroxybutyrate (AHBA), has been elucidated. AHBA is a non-proteinogenic amino acid that forms a side chain on the butirosin (B1197908) family of aminoglycoside antibiotics. nih.gov
The biosynthesis of AHBA starts from L-glutamate and proceeds through a series of enzymatic reactions involving intermediates that are tethered to an acyl carrier protein (ACP). nih.gov This pathway involves a pyridoxal (B1214274) phosphate-dependent decarboxylation and a flavin-dependent monooxygenation. nih.gov The involvement of an ACP-tethered intermediate is a notable feature of this pathway. nih.gov While the final product is a carboxylic acid and not a diol, the pathway demonstrates a biological route to a 4-amino-2-hydroxybutyryl moiety, which is structurally analogous to the 4-amino-1,2-butanediol core. This suggests that enzymatic systems exist in nature that can synthesize complex amino-hydroxyalkyl structures from common metabolic precursors.
Future Research Directions and Interdisciplinary Prospects for 1,2 Butanediol, 4 Amino , Hydrochloride
Exploration of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of 4-amino-1,2-butanediol hydrochloride will likely focus on moving away from traditional multi-step processes that often involve harsh reagents and generate significant waste.
Enzymatic and Biocatalytic Approaches: Biocatalysis offers a highly selective and sustainable alternative to conventional chemical synthesis. The use of enzymes can lead to the production of chiral amino alcohols with high stereoselectivity under mild reaction conditions. frontiersin.org Three-component enzymatic strategies, combining biocatalytic aldol reactions and reductive aminations, have been successfully employed for the stereoselective synthesis of various amino-diols and amino-polyols. nih.govresearchgate.net This approach avoids the need for extensive protecting-group strategies, which can be a major challenge in traditional synthesis. nih.gov Future work could focus on identifying or engineering specific enzymes, such as variants of D-fructose-6-phosphate aldolase (FSA) and imine reductases (IREDs), for the direct and efficient synthesis of 4-amino-1,2-butanediol. nih.govresearchgate.net
Green Chemistry Principles: The application of green chemistry principles is crucial for developing sustainable synthetic routes. This includes the use of non-toxic solvents, solvent-free reaction conditions, and catalytic methods to minimize waste and energy consumption. For example, the condensation reaction of a beta-amino alcohol with a carbonyl compound can be performed under "green" conditions, such as heating the neat reactants without a catalyst, to produce imines and oxazolidines with good yield and selectivity. acs.org Researchers have also explored turning alcohols directly into amino acids through selective C-H functionalization, a technique that could be adapted for amino diol synthesis. news-medical.net
Novel Catalytic Systems: The development of novel catalysts can significantly enhance reaction efficiency and selectivity. This includes exploring new metal-based catalysts or organocatalysts for key transformation steps. For instance, research into the synthesis of other functionalized butanols has described novel methods starting from readily available materials and utilizing new intermediates, which could inspire more efficient routes to 4-amino-1,2-butanediol. derpharmachemica.com
Table 1: Comparison of Synthetic Strategies for Amino Alcohols
| Synthetic Strategy | Key Features | Potential Advantages for 4-amino-1,2-butanediol Synthesis |
|---|---|---|
| Traditional Chemical Synthesis | Multi-step reactions, use of protecting groups, often requires harsh conditions. | Well-established procedures for related compounds. |
| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced waste. frontiersin.orgnih.gov | Direct production of specific enantiomers, environmentally friendly. |
| Green Catalysis | Solvent-free conditions, use of sustainable reagents. acs.org | Increased efficiency, lower environmental impact, potential for cost reduction. |
| C-H Functionalization | Direct conversion of C-H bonds to C-N bonds. news-medical.net | Potentially shorter synthetic routes, access to novel derivatives. |
Computational Chemistry and Molecular Modeling Studies of Reactivity and Interactions
Computational chemistry and molecular modeling are powerful tools for understanding the fundamental properties of molecules and predicting their behavior in chemical reactions. These methods can provide invaluable insights into the reactivity, conformational landscape, and intermolecular interactions of 4-amino-1,2-butanediol, guiding the design of new synthetic routes and applications.
Understanding Reaction Mechanisms: Ab initio molecular orbital calculations and density functional theory (DFT) can be used to elucidate the mechanisms of reactions involving amino alcohols. For example, studies on the amino alcohol-promoted reaction of dialkylzincs and aldehydes have used these methods to map out the entire catalytic cycle, identifying key intermediates, transition states, and the origin of ligand acceleration. acs.orgacs.org Similar studies on 4-amino-1,2-butanediol could help optimize its use as a catalyst or ligand in asymmetric synthesis.
Predicting Molecular Properties and Interactions: Molecular modeling can predict various properties, including molecular structure, charge distribution, and vibrational frequencies. This information is crucial for understanding how the molecule interacts with other species, such as solvents, catalysts, or biological targets. researchgate.net Molecular dynamics simulations can be employed to study the behavior of 4-amino-1,2-butanediol and its derivatives in different environments, for instance, to understand their potential as insecticides by modeling their interaction with target proteins like acetylcholinesterase. nih.gov
Kinetic Modeling: For biocatalytic processes, kinetic modeling is essential for process optimization. By developing kinetic models for enzymatic reactions, such as transamination for amino alcohol synthesis, researchers can understand the reaction dynamics and identify potential bottlenecks. ucl.ac.uk This allows for the rational design of reaction conditions and enzyme engineering strategies to improve product yield and efficiency. ucl.ac.uk
Advanced Materials Applications Beyond Current Scope
The unique bifunctional nature of 4-amino-1,2-butanediol makes it a promising candidate for the development of advanced materials with tailored properties. While butanediol (B1596017) derivatives are already widely used in the production of plastics, fibers, and solvents, future research could explore more specialized and high-performance applications. market.usgrandviewresearch.com
Polymer Chemistry: Amino alcohols are valuable monomers in the polymer industry. mdpi.com The hydroxyl and amino groups of 4-amino-1,2-butanediol can participate in polymerization reactions to form a variety of polymers, such as polyurethanes, polyesters, and polyamides. The presence of the diol functionality can introduce crosslinking opportunities, potentially altering the functional properties of the resulting polymers. mdpi.com For example, a related copolymer, 1-(3-aminopropyl)-4-methylpiperazine end-capped poly(1,4-butanediol diacrylate-co-4-amino-1-butanol), has been used to create multilayer films for gene delivery, demonstrating the potential for biomedical applications. nih.gov
Biodegradable Materials: There is a growing demand for sustainable and biodegradable materials. Polybutylene Succinate (PBS), a derivative of 1,4-butanediol (B3395766), is gaining traction for its biodegradability and is used in packaging and agricultural films. market.us Incorporating 4-amino-1,2-butanediol into polyester backbones could lead to new biodegradable polymers with enhanced properties, such as improved hydrophilicity or functional group accessibility for further modification.
Functional Surfaces and Nanomaterials: The ability of amino alcohols to interact with surfaces could be exploited in the development of functional coatings and nanomaterials. Research has shown that amino alcohols can adsorb onto metal surfaces, and their molecular structure at the interface can be studied using computational methods. researchgate.net This suggests potential applications in areas such as corrosion inhibition, adhesion promotion, and the fabrication of biocompatible surfaces for medical devices. market.uschemwinfo.com
Table 2: Potential Advanced Material Applications
| Application Area | Potential Role of 4-amino-1,2-butanediol Hydrochloride | Examples of Related Materials |
|---|---|---|
| Biomedical Polymers | Monomer for biodegradable polyesters and polyurethanes; component of gene delivery systems. nih.gov | Poly(β-amino esters) for drug and gene delivery. |
| High-Performance Plastics | Chain extender or cross-linking agent to improve thermal and mechanical properties. | Polybutylene terephthalate (PBT) used in automotive and electronics. grandviewresearch.com |
| Sustainable Packaging | Building block for biodegradable and compostable polymers. | Polybutylene Succinate (PBS). market.us |
| Functional Coatings | Component in coatings for improved adhesion, corrosion resistance, or biocompatibility. | Polyurethane coatings used in leather and textiles. chemwinfo.com |
Integration with Synthetic Biology for Sustainable Bioproduction of Fine Chemicals
Synthetic biology and metabolic engineering offer powerful tools for the sustainable production of chemicals from renewable feedstocks, providing an alternative to petroleum-based synthesis. nih.gov The development of engineered microorganisms capable of producing 4-amino-1,2-butanediol de novo represents a significant long-term research goal.
Metabolic Pathway Engineering: The biosynthesis of related compounds like 1,2,4-butanetriol and 1,4-butanediol has been successfully demonstrated in engineered Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgresearchgate.netsciepublish.com These efforts typically involve designing novel biosynthetic pathways by combining enzymes from different organisms and optimizing their expression levels. frontiersin.orgillinois.edu A potential pathway to 4-amino-1,2-butanediol could start from common metabolic intermediates or amino acids. nih.govnih.gov For example, a novel pathway for 1,2,4-butanetriol was designed to proceed from glucose via the nonessential amino acid homoserine. sciepublish.com
Enzyme Engineering and Discovery: Identifying and engineering key enzymes is crucial for the success of any biosynthetic pathway. This includes enzymes for amination, decarboxylation, and reduction steps. frontiersin.orgfrontiersin.org For instance, engineered amine dehydrogenases (AmDHs) have been developed for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high stereoselectivity. frontiersin.org Future research will involve screening for novel enzymes with desired activities and using protein engineering techniques to improve their performance, such as catalytic efficiency and substrate specificity. mdpi.com
Systems and Synthetic Biology Approaches: Achieving high-yield production of the target chemical requires a systems-level understanding and optimization of the host organism's metabolism. illinois.edu This involves not only constructing the production pathway but also eliminating competing metabolic pathways that drain precursors or produce toxic byproducts. frontiersin.org Synthetic biology tools, such as genetic circuits, can be used to dynamically control gene expression and balance metabolic fluxes, leading to more robust and efficient production strains. illinois.edubohrium.com The integration of de novo pathways for amino alcohol synthesis into host cell metabolism is a key objective for industrial-scale bioproduction. ucl.ac.uk
Q & A
Q. What are the standard analytical methods for quantifying 4-amino-1,2-butanediol hydrochloride in aqueous solutions?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is commonly employed. Method validation includes establishing linearity (e.g., R² > 0.995) over a concentration range (e.g., 1–100 µg/mL), limits of detection (LOD), and quantification (LOQ). Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy in complex matrices like biological fluids .
Q. How can the molecular weight of 4-amino-1,2-butanediol hydrochloride be calculated and experimentally verified?
Calculation: Sum the atomic weights of all elements in the molecular formula (C₄H₁₀O₂·HCl):
Q. What safety precautions are essential when handling 4-amino-1,2-butanediol hydrochloride?
Follow protocols for glycol derivatives:
- Use PPE (gloves, goggles) to prevent eye/skin contact (Category 2A eye irritant ).
- Ensure adequate ventilation to avoid inhalation of aerosols.
- Store in anhydrous conditions at 4°C to prevent hydrolysis or degradation .
Advanced Research Questions
Q. How does the amino group in 4-amino-1,2-butanediol hydrochloride influence its electrochemical oxidation compared to 1,2-butanediol?
The vicinal hydroxyl groups in 1,2-butanediol lower the energy barrier for C–C cleavage during electro-oxidation (e.g., 2.491 eV energy gap ). The amino group may alter reactivity by:
- Stabilizing intermediates via hydrogen bonding.
- Modifying electron density at the hydroxyl sites. Methodology: Use cyclic voltammetry (CV) in alkaline media (e.g., 0.1 M NaOH) to compare oxidation potentials and product distributions (e.g., ketones vs. carboxylic acids) .
Q. What synthetic routes are feasible for introducing the amino group into 1,2-butanediol to form 4-amino derivatives?
- Nucleophilic substitution: React 1,2-butanediol with ammonia under high-pressure conditions.
- Reductive amination: Use LiAlH₄ or NaBH₄ to reduce a ketone intermediate (e.g., 4-keto-1,2-butanediol) in anhydrous solvents .
- Protection/deprotection strategies: Temporarily block hydroxyl groups with silyl ethers to direct amination .
Q. How can computational modeling predict the stability and reaction pathways of 4-amino-1,2-butanediol hydrochloride?
Density functional theory (DFT) calculations can:
Q. What role does 4-amino-1,2-butanediol hydrochloride play in polymer synthesis?
As a bifunctional monomer, it can:
- React with diisocyanates to form polyurethanes with enhanced hydrophilicity.
- Act as a crosslinker in epoxy resins, improving mechanical properties. Characterization: Use FTIR to confirm urethane/urea linkages and gel permeation chromatography (GPC) to assess molecular weight distributions .
Methodological Considerations
Q. How to address discrepancies in reactivity data between isomers (e.g., 1,2- vs. 2,3-butanediol) when extrapolating to 4-amino derivatives?
- Perform controlled comparative studies using identical reaction conditions (e.g., pH, temperature).
- Analyze byproducts via GC-MS or NMR to identify competing pathways (e.g., ether formation in 1,2-butanediol ).
Q. What strategies optimize SPE extraction of 4-amino-1,2-butanediol hydrochloride from wastewater samples?
- Use Oasis HLB cartridges preconditioned with methanol and water.
- Adjust pH to 7–9 to enhance retention of the protonated amino group.
- Elute with methanol:acetic acid (95:5) and validate recovery rates via spiked samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
